molecular formula C12H17NO B1612581 4-Piperidin-3-ylmethyl-phenol CAS No. 955315-07-8

4-Piperidin-3-ylmethyl-phenol

Cat. No. B1612581
CAS RN: 955315-07-8
M. Wt: 191.27 g/mol
InChI Key: VJHMLHKDZVTNDZ-UHFFFAOYSA-N
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Description

4-Piperidin-3-ylmethyl-phenol is a chemical compound with the empirical formula C12H17NO . It is a solid substance . The molecular weight of this compound is 227.73 .


Molecular Structure Analysis

The InChI key for 4-Piperidin-3-ylmethyl-phenol is GSNBTANOZQDYOG-UHFFFAOYSA-N . This key is a unique identifier that provides information about the molecular structure of the compound.


Physical And Chemical Properties Analysis

4-Piperidin-3-ylmethyl-phenol is a solid substance . Its molecular weight is 227.73 . The InChI key, GSNBTANOZQDYOG-UHFFFAOYSA-N, provides information about its molecular structure .

Scientific Research Applications

DNA Cleavage and Photodynamic Therapy Applications

Compounds structurally similar to 4-Piperidin-3-ylmethyl-phenol, such as water-soluble phthalocyanines with piperidine substitution, have been synthesized and characterized for their DNA cleavage properties. These compounds, particularly zinc(II) and copper(II) phthalocyanines, exhibit significant cleavage effects on plasmid DNA with irradiation, suggesting potential applications in photodynamic therapy (Özel et al., 2019).

Antioxidant Potential and Structural Analysis

An alkylaminophenol compound related to 4-Piperidin-3-ylmethyl-phenol demonstrated high antioxidant value, implying its potential as a biologically active drug. Experimental synthesis and structural analysis through FT-IR, NMR, and UV-Vis spectroscopy, supported by theoretical DFT and HF methods, highlighted its electronic and structural properties, indicating compatibility between theoretical and experimental values (Ulaş, 2020).

Electrochemical Oxidation for Synthetic Applications

The electrochemical oxidation of piperazine derivatives, related to piperidine compounds, in the presence of indole derivatives has been explored for the synthesis of bisindolyl-p-quinone derivatives. This study demonstrates the regioselective addition of indoles to electrochemically generated quinone imines, yielding good outcomes and indicating a novel synthetic pathway for complex molecules (Amani et al., 2012).

Synthesis of Orthogonally Protected Piperidinyl Derivatives

Research on the synthesis of orthogonally protected piperidin-3-ylmethanamine and piperidin-4-ylmethanamine derivatives presents a straightforward method for producing important building blocks in medicinal chemistry and drug discovery. This process, involving commercially available starting materials, yields high overall yields and could streamline the synthesis of piperidine-based pharmaceuticals (Košak et al., 2014).

Corrosion Inhibition

Piperidine derivatives have been investigated for their corrosion inhibition properties on iron surfaces in chloride media. These studies, employing electrochemical and gravimetric measurements, suggest the potential of piperidin-1-yl-phosphonic acid and its derivatives as effective corrosion inhibitors, possibly due to their adsorption and formation of protective films on metal surfaces (Amar et al., 2006).

Safety and Hazards

The safety information for 4-Piperidin-3-ylmethyl-phenol indicates that it is a combustible solid . The compound has hazard statements H319-H315-H335, indicating that it can cause eye irritation, skin irritation, and respiratory irritation .

Future Directions

Piperidine derivatives, including 4-Piperidin-3-ylmethyl-phenol, play a significant role in the pharmaceutical industry . They are present in more than twenty classes of pharmaceuticals and are used in various therapeutic applications . The future of these compounds lies in the continued discovery and biological evaluation of potential drugs containing the piperidine moiety .

properties

IUPAC Name

4-(piperidin-3-ylmethyl)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO/c14-12-5-3-10(4-6-12)8-11-2-1-7-13-9-11/h3-6,11,13-14H,1-2,7-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJHMLHKDZVTNDZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)CC2=CC=C(C=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10588809
Record name 4-[(Piperidin-3-yl)methyl]phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10588809
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Piperidin-3-ylmethyl-phenol

CAS RN

955315-07-8
Record name 4-[(Piperidin-3-yl)methyl]phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10588809
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-[(piperidin-3-yl)methyl]phenol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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